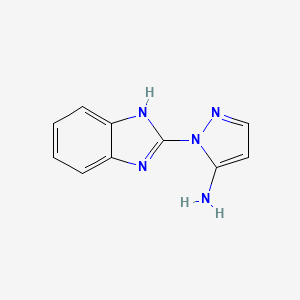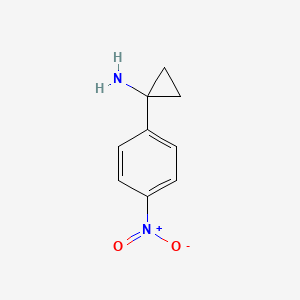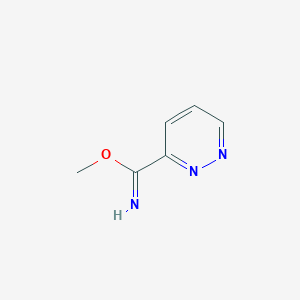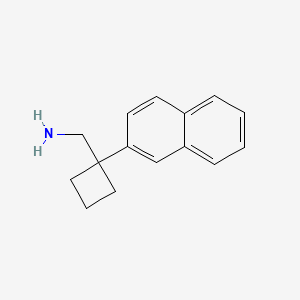![molecular formula C9H18BrClSi B11742274 [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane](/img/structure/B11742274.png)
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentene chain with bromine and chlorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane typically involves the reaction of a suitable pentene derivative with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, the reaction of 1-bromo-5-chloro-2-methylpent-1-ene with trimethylsilyl chloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Conditions typically involve polar aprotic solvents and mild temperatures.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. Conditions may vary from room temperature to elevated temperatures depending on the reactivity of the reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentene derivatives, while addition reactions can produce halogenated or hydroxylated products.
Wissenschaftliche Forschungsanwendungen
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism by which [(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The bromine and chlorine atoms can participate in electrophilic or nucleophilic reactions, facilitating the formation of new chemical bonds. The double bond in the pentene chain can undergo addition reactions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
[(1E)-1-bromo-5-chloro-2-methylpent-1-en-1-yl]trimethylsilane can be compared with other similar compounds such as:
Trimethylsilyl Chloride: A widely used reagent in organic synthesis for introducing the trimethylsilyl group.
Trimethylsilyl Bromide: Similar to trimethylsilyl chloride but with different reactivity due to the presence of bromine.
(1E)-1-bromo-5-chloro-2-methylpent-1-ene: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H18BrClSi |
|---|---|
Molekulargewicht |
269.68 g/mol |
IUPAC-Name |
[(E)-1-bromo-5-chloro-2-methylpent-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H18BrClSi/c1-8(6-5-7-11)9(10)12(2,3)4/h5-7H2,1-4H3/b9-8- |
InChI-Schlüssel |
IBVNLHRLBKGVHC-HJWRWDBZSA-N |
Isomerische SMILES |
C/C(=C(/[Si](C)(C)C)\Br)/CCCCl |
Kanonische SMILES |
CC(=C([Si](C)(C)C)Br)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)

![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)



![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)

![benzyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742243.png)


![[(3-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742267.png)
